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Compound of Interest

Compound Name: 1,1-Difluorocyclohexane

Cat. No.: B1205268 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the infrared (IR) and mass spectrometry

(MS) data for 1,1-difluorocyclohexane. Due to the limited availability of public experimental

spectra, this guide combines known physical properties with predicted spectroscopic data

based on established principles and analysis of analogous molecules. This approach offers

valuable insights for the identification and structural elucidation of 1,1-difluorocyclohexane
and similar fluorinated cyclic alkanes.

Physicochemical Properties of 1,1-
Difluorocyclohexane
1,1-Difluorocyclohexane is a fluorinated cycloalkane with the chemical formula C₆H₁₀F₂. A

summary of its key physicochemical properties is presented in Table 1.
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Property Value

Molecular Formula C₆H₁₀F₂

Molecular Weight 120.14 g/mol [1]

IUPAC Name 1,1-difluorocyclohexane[1]

CAS Number 371-90-4[1]

Appearance Expected to be a liquid at room temperature

Infrared (IR) Spectroscopy
The infrared spectrum of 1,1-difluorocyclohexane is characterized by vibrational modes of its

constituent functional groups. While an experimental spectrum is not publicly available, a

predicted spectrum can be inferred based on the characteristic absorption frequencies of C-H

and C-F bonds in a saturated cyclic system.

Predicted IR Absorption Data
The predicted key IR absorption bands for 1,1-difluorocyclohexane are summarized in Table

2. These predictions are based on typical frequency ranges for common functional groups.[2]

Wavenumber
(cm⁻¹)

Bond Vibrational Mode Predicted Intensity

2950-2850 C-H (alkane) Stretching Strong

1470-1440 C-H (alkane) Bending (Scissoring) Medium

1300-1000 C-F Stretching Strong

The C-F stretching region is of particular interest for identifying fluorinated compounds. In 1,1-
difluorocyclohexane, the geminal difluoro group is expected to give rise to strong absorption

bands in the 1300-1000 cm⁻¹ range. The exact position and number of these bands can be

influenced by conformational effects of the cyclohexane ring.

Experimental Protocol for IR Spectroscopy
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The following is a general protocol for obtaining an IR spectrum of a liquid sample such as 1,1-
difluorocyclohexane.

Sample Preparation: As a neat liquid, a drop of 1,1-difluorocyclohexane is placed between

two polished salt plates (e.g., NaCl or KBr). The plates are gently pressed together to form a

thin liquid film.

Instrument Setup: A Fourier-transform infrared (FTIR) spectrometer is used. A background

spectrum of the clean, empty salt plates is recorded.

Data Acquisition: The salt plates with the sample are placed in the spectrometer's sample

holder. The IR spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final IR spectrum of the compound.

Sample Preparation
Data Acquisition

Data Processing
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Figure 1: Experimental workflow for obtaining the IR spectrum of a liquid sample.

Mass Spectrometry
Mass spectrometry of 1,1-difluorocyclohexane provides information about its molecular

weight and fragmentation pattern upon ionization. While a public mass spectrum is not

available, its fragmentation can be predicted based on the principles of mass spectrometry for

cyclic alkanes and the influence of the gem-difluoro group.
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Predicted Mass Spectrometry Data
The molecular ion ([M]⁺•) of 1,1-difluorocyclohexane is expected at a mass-to-charge ratio

(m/z) of 120. The fragmentation of cycloalkanes is known to produce characteristic patterns,

often involving the loss of small neutral molecules.[3] The presence of the electronegative

fluorine atoms will influence the stability of the resulting fragments. Table 3 outlines the

predicted major fragments for 1,1-difluorocyclohexane.

m/z Proposed Fragment Ion Neutral Loss

120 [C₆H₁₀F₂]⁺• - (Molecular Ion)

101 [C₆H₁₀F]⁺ •F

100 [C₅H₇F₂]⁺ •CH₃

81 [C₅H₆F]⁺ •CH₃, HF

68 [C₄H₅F]⁺ C₂H₅F

56 [C₄H₈]⁺• CF₂H₂

The fragmentation is expected to be initiated by the loss of a fluorine radical or through ring-

opening mechanisms followed by the elimination of neutral fragments.

Experimental Protocol for Mass Spectrometry
A typical experimental setup for analyzing a volatile compound like 1,1-difluorocyclohexane
would involve Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Introduction: A dilute solution of 1,1-difluorocyclohexane in a volatile solvent (e.g.,

dichloromethane) is injected into the gas chromatograph.

Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium)

through a capillary column. The column separates 1,1-difluorocyclohexane from any

impurities based on their boiling points and interactions with the column's stationary phase.

Ionization: As the separated compound elutes from the GC column, it enters the mass

spectrometer's ion source. Electron ionization (EI) at 70 eV is a common method for
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generating ions.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: The separated ions are detected, and a mass spectrum is generated, showing the

relative abundance of each fragment ion.
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Figure 2: Predicted mass spectrometry fragmentation pathways for 1,1-difluorocyclohexane.

Conclusion
This technical guide provides a foundational understanding of the expected IR and mass

spectrometry characteristics of 1,1-difluorocyclohexane. While experimental data is not

readily available in the public domain, the predicted spectral features, based on established

chemical principles, serve as a valuable resource for researchers in the fields of chemical

analysis and drug development. The provided experimental protocols offer a standardized

approach for obtaining empirical data for this and similar compounds. Further experimental

verification is encouraged to confirm and expand upon the predictive data presented herein.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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